Neodymium nitrate hexahydrate

Overview

Description

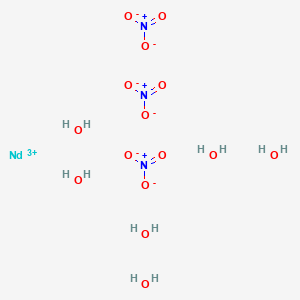

Neodymium nitrate hexahydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·6H₂O. It is typically encountered as a vibrant pink or violet solid. This compound is a hydrate form of neodymium nitrate, where each molecule of neodymium nitrate is associated with six molecules of water. This compound is used in various applications, including the extraction and purification of neodymium from its ores .

Biochemical Analysis

Cellular Effects

It is known that rare earth elements can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it decomposes to NdONO3 at elevated temperature , but the implications of this for its interactions with biomolecules are not clear.

Temporal Effects in Laboratory Settings

It is known that it decomposes to NdONO3 at elevated temperature , suggesting that its effects may change over time as it decomposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium nitrate hexahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, involving the dissolution of neodymium-containing ores in nitric acid, followed by crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions: Neodymium nitrate hexahydrate undergoes several types of chemical reactions, including thermal decomposition and coordination reactions.

Thermal Decomposition: When heated, this compound decomposes to form neodymium oxide (Nd₂O₃), releasing nitrogen dioxide (NO₂) and oxygen (O₂) gases. The decomposition process can be represented as: [ 2\text{Nd(NO}_3\text{)}_3 \cdot 6\text{H}_2\text{O} \rightarrow 2\text{Nd}_2\text{O}_3 + 6\text{NO}_2 + 3\text{O}_2 + 12\text{H}_2\text{O} ]

Coordination Reactions: this compound can form coordination complexes with various ligands, such as water, ammonia, and organic molecules. These reactions typically involve the replacement of water molecules in the coordination sphere of the neodymium ion .

Scientific Research Applications

Neodymium nitrate hexahydrate has a variety of scientific research applications:

Chemistry:

- Used as a precursor for the synthesis of neodymium-based metal-organic frameworks (MOFs), which have applications in gas storage and separation .

- Acts as a catalyst in organic synthesis, such as the Friedlander synthesis of quinolones .

Biology and Medicine:

- Employed in the preparation of contrast agents for nuclear magnetic resonance (NMR) imaging due to its paramagnetic properties .

- Investigated for its antibacterial and antioxidant activities .

Industry:

Mechanism of Action

The mechanism of action of neodymium nitrate hexahydrate primarily involves its ability to form coordination complexes with various ligands. The neodymium ion (Nd³⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications as a catalyst and in the formation of MOFs .

Comparison with Similar Compounds

- Neodymium chloride (NdCl₃)

- Neodymium sulfate (Nd₂(SO₄)₃)

- Neodymium acetate (Nd(CH₃COO)₃)

- Neodymium oxalate (Nd₂(C₂O₄)₃)

- Neodymium carbonate (Nd₂(CO₃)₃)

Neodymium nitrate hexahydrate is unique due to its high solubility in water and its ability to form stable hydrates, making it particularly useful in aqueous chemistry and industrial applications .

Biological Activity

Neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) is a rare earth compound that has garnered attention for its various applications in chemistry and materials science. However, its biological activity, particularly in biomedicine and environmental contexts, is an emerging area of research. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and environmental implications.

- Molecular Formula : Nd(NO₃)₃·6H₂O

- CAS Number : 16454-60-7

- Molecular Weight : 438.35 g/mol

- Appearance : Purple crystalline solid

- Solubility : Soluble in water

Biological Applications

This compound has been studied for various biological applications:

- Catalytic Activity in Organic Synthesis :

-

Environmental Remediation :

- Neodymium ions have been investigated for their ability to be recovered from aqueous solutions using biocompatible materials like chitosan. Studies show that neodymium can be effectively adsorbed onto chitosan-manganese ferrite composites, highlighting its potential for environmental cleanup applications .

-

Potential Therapeutic Uses :

- The interaction of neodymium ions with biological systems is still under investigation. Some studies suggest that rare earth elements may have roles in cellular processes or could be used as tracers in biomedical imaging.

Case Study 1: Neodymium Recovery Using Chitosan-Manganese Ferrite Beads

A study focused on the development of hybrid biomaterials for the recovery of Nd(III) ions from aqueous solutions demonstrated the effectiveness of chitosan-manganese ferrite beads. Key findings include:

- Optimal Conditions : The study found that the maximum adsorption capacity occurred at pH 6, achieving an efficiency of approximately 75.75% for Nd(III) recovery.

- Kinetic Studies : Various kinetic models were applied to understand the adsorption process, showing that the pseudo-second-order model best described the data .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 37.87 mg/g |

| Optimal pH | 6 |

| Efficiency | 75.75% |

Case Study 2: Catalytic Applications

Research into the catalytic properties of this compound has shown its effectiveness in organic synthesis:

- Reaction Type : Friedlander synthesis.

- Yield Improvement : The use of neodymium nitrate resulted in higher yields compared to traditional methods, making it a valuable reagent in pharmaceutical chemistry .

Toxicological Considerations

While neodymium compounds have beneficial applications, their biological safety profile must be considered. This compound is classified as a hazardous material with potential risks including respiratory irritation and environmental toxicity . Proper handling and disposal protocols are essential to mitigate these risks.

Properties

IUPAC Name |

neodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.6H2O/c3*2-1(3)4;;;;;;;/h;;;;6*1H2/q3*-1;+3;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDTKCSDUNYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3NdO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167777 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; [Hawley] Violet odorless crystalline solid; [MSDSonline] | |

| Record name | Neodymium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16454-60-7 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016454607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.